Cas no 2171171-32-5 ((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid)

(2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- (2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid
- 2171171-32-5
- EN300-1538963
- (2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid
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- インチ: 1S/C24H26N2O7/c27-13-20(21(28)29)25-22(30)24(9-11-32-12-10-24)26-23(31)33-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20,27H,9-14H2,(H,25,30)(H,26,31)(H,28,29)/t20-/m1/s1
- InChIKey: BRQKZGFIFFPGDA-HXUWFJFHSA-N
- ほほえんだ: O1CCC(C(N[C@@H](C(=O)O)CO)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 454.17400117g/mol
- どういたいしつりょう: 454.17400117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 702
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 134Ų
(2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1538963-0.1g |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 0.1g |
$2324.0 | 2023-06-05 | ||
Enamine | EN300-1538963-0.5g |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 0.5g |
$2536.0 | 2023-06-05 | ||
Enamine | EN300-1538963-5000mg |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 5000mg |
$7659.0 | 2023-09-26 | ||
Enamine | EN300-1538963-250mg |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 250mg |
$2430.0 | 2023-09-26 | ||
Enamine | EN300-1538963-100mg |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 100mg |
$2324.0 | 2023-09-26 | ||
Enamine | EN300-1538963-50mg |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 50mg |
$2219.0 | 2023-09-26 | ||
Enamine | EN300-1538963-2500mg |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 2500mg |
$5178.0 | 2023-09-26 | ||
Enamine | EN300-1538963-1.0g |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 1g |
$2641.0 | 2023-06-05 | ||
Enamine | EN300-1538963-0.25g |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 0.25g |
$2430.0 | 2023-06-05 | ||
Enamine | EN300-1538963-2.5g |
(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |
2171171-32-5 | 2.5g |
$5178.0 | 2023-06-05 |
(2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
(2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acidに関する追加情報
(2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic Acid: A Comprehensive Overview
The compound with CAS No. 2171171-32-5, known as (2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a formamide moiety, and a hydroxyl group attached to a chiral center. The presence of these functional groups makes it a versatile molecule with applications in drug discovery, peptide synthesis, and materials science.
Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in protecting amino groups during peptide synthesis. The Fmoc group is widely used due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group plays a critical role in stabilizing the amino group during synthesis, ensuring the formation of the desired product. This stability is particularly important in large-scale syntheses where multiple steps are involved.
The hydroxyl group present in the molecule adds another layer of functionality, making it a valuable substrate for various chemical modifications. For instance, the hydroxyl group can be converted into other functional groups such as esters or ethers, enabling the creation of derivatives with different biological activities. This versatility has led to increased interest in this compound as a building block for more complex molecules.
From a structural perspective, the molecule's chirality is centered around the hydroxyl-bearing carbon atom. This chirality is crucial for its biological activity, as many bioactive compounds require specific stereochemistry to interact effectively with their targets. The (R)-configuration of this compound ensures that it can potentially bind to specific receptors or enzymes, making it a promising candidate for drug development.
Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. These studies have provided insights into its potential as an inhibitor of certain enzymes or as a modulator of receptor activity. For example, simulations suggest that the Fmoc group could enhance the molecule's ability to penetrate cellular membranes, while the formamide group might facilitate binding to protein targets.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and peptide couplings. The use of protecting groups like Fmoc ensures that intermediate steps proceed efficiently without unwanted side reactions. The synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for research and development purposes.
The application of this compound extends beyond traditional chemical synthesis. Its unique structure makes it an attractive candidate for use in materials science, particularly in the development of new polymers or catalysts. Researchers are exploring its potential as a chiral catalyst in asymmetric synthesis, where its stereochemistry could influence the formation of enantiomerically enriched products.
In conclusion, (2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid represents a fascinating intersection of organic chemistry and biology. Its versatile structure and functional groups make it a valuable tool in various scientific disciplines, from drug discovery to materials science. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing our understanding of complex molecular systems.
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